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molecular formula C13H18N4O2 B2664677 tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate CAS No. 477290-49-6

tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate

Cat. No. B2664677
M. Wt: 262.313
InChI Key: XGMSBDDXDDUVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434731B2

Procedure details

5.5 g (39.7 mmol) of 6-chloronicotinonitrile were dissolved in 70 ml of DMSO, and 10.2 g (63.5 mmol) of N-Boc-ethylenediamine and 11 g (79.4 mmol) of potassium carbonate were added. The mixture was stirred at 90° C. for 12 h. The residue was taken up in a mixture of water and ethyl acetate. The organic phase was washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate and concentrated on a rotary evaporator. The residue was chromatographed on silica gel 60 (mobile phase: cyclohexane/ethyl acetate 10:1 to 2:1). This gave 7.9 g (77% of theory) of the product as a solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1.[C:10]([NH:17][CH2:18][CH2:19][NH2:20])([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].C(=O)([O-])[O-].[K+].[K+]>CS(C)=O.O.C(OCC)(=O)C>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:20][CH2:19][CH2:18][NH:17][C:10](=[O:11])[O:12][C:13]([CH3:15])([CH3:14])[CH3:16])=[N:3][CH:4]=1)#[N:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1
Name
Quantity
70 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCN
Name
Quantity
11 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel 60 (mobile phase: cyclohexane/ethyl acetate 10:1 to 2:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(#N)C=1C=CC(=NC1)NCCNC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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